Physicochemical Profile: Aminoethyl Extension Differentiates from Core N-Benzyl-N-methylpiperidin-3-amine Scaffold
Relative to the core scaffold N-benzyl-N-methylpiperidin-3-amine (CAS 1110700-77-0, MW 204.31), the target compound (CAS 1353985-38-2, MW 247.38) incorporates an N1-(2-aminoethyl) group that increases molecular weight by 43.07 Da (+21%), elevates TPSA from 15.3 Ų to 32.5 Ų (+112%), and adds one hydrogen bond acceptor and two rotatable bonds [1]. LogP decreases from 1.9 to 1.54, indicating modestly reduced lipophilicity driven by the additional primary amine [1]. In CNS drug design, TPSA values below 60–70 Ų generally correlate with good blood-brain barrier penetration; both compounds fall within this range, but the 32.5 Ų value of the target compound places it closer to the optimal CNS drug space (TPSA < 50 Ų) while allowing additional hydrogen-bonding interactions at the primary amine site [2].
| Evidence Dimension | Computed physicochemical parameters (MW, LogP, TPSA, HBA, RotB) |
|---|---|
| Target Compound Data | MW 247.38 g/mol; LogP 1.54; TPSA 32.5 Ų; HBA 3; HBD 1; Rotatable Bonds 5 |
| Comparator Or Baseline | N-Benzyl-N-methylpiperidin-3-amine (CAS 1110700-77-0): MW 204.31 g/mol; LogP 1.9; TPSA 15.3 Ų; HBA 2; HBD 1; Rotatable Bonds 3 |
| Quantified Difference | ΔMW +43.07 Da (+21%); ΔTPSA +17.2 Ų (+112%); ΔLogP −0.36; ΔHBA +1; ΔRotB +2 |
| Conditions | Computed properties: PubChem (XLogP3-AA, Cactvs) for comparator; Leyan vendor data for target compound |
Why This Matters
The aminoethyl extension provides a reactive primary amine handle for further derivatization (e.g., amide coupling, reductive amination) that is absent in the core scaffold, enabling modular elaboration in medicinal chemistry campaigns without altering the benzyl-methyl pharmacophore.
- [1] PubChem CID 43811473: N-Benzyl-N-methylpiperidin-3-amine (CAS 1110700-77-0). MW 204.31, XLogP3-AA 1.9, TPSA 15.3 Ų, HBA 2, HBD 1, RotB 3. Accessed 2026. View Source
- [2] Pajouhesh, H. & Lenz, G.R. (2005). 'Medicinal Chemical Properties of Successful Central Nervous System Drugs.' NeuroRx, 2(4), 541–553. Review establishing TPSA < 60–70 Ų as correlated with CNS penetration. View Source
